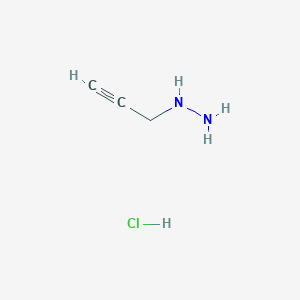

(Prop-2-yn-1-yl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

prop-2-ynylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2.ClH/c1-2-3-5-4;/h1,5H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDVCUYRVQVFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809282-63-1, 1187368-95-1 | |

| Record name | Hydrazine, 2-propynyl-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=809282-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (prop-2-yn-1-yl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Propylhydrazine Hydrochloride (PHC)

- Structure : Contains a linear propyl group instead of a propargyl group.

- Applications : PHC is employed as a reducing agent in perovskite solar cell fabrication, restoring aged precursor solutions and achieving device efficiencies of 22.6% .

- Reactivity : Lacks the triple bond of (Prop-2-yn-1-yl)hydrazine hydrochloride, limiting its utility in click chemistry.

(2-Thienylmethyl)hydrazine Hydrochloride (THC)

- Structure : Incorporates a thienylmethyl group, enhancing π-conjugation.

- Applications : Outperforms PHC in solar cells (23.0% efficiency), attributed to improved charge transport properties from the aromatic thiophene moiety .

- Reactivity : The aromatic group facilitates interactions in redox-active systems, unlike the alkyne-driven reactivity of this compound.

Phenylhydrazine Hydrochloride

- Structure : Features a phenyl group directly bonded to hydrazine.

- Applications : Widely used in synthesizing pyrazolines and indole derivatives .

- Reactivity : The electron-withdrawing phenyl group reduces nucleophilicity compared to the propargyl-substituted variant, affecting reaction kinetics in condensation reactions .

Hydroxylamine Hydrochloride

- Structure : Contains a hydroxylamine group (-NHOH) instead of hydrazine.

- Applications : Used in aldol condensation inhibition and macrocyclic compound synthesis .

- Reactivity : Less effective than hydrazine derivatives in reducing I₂ in perovskite precursors, with lower transmittance values in inhibition studies .

Functional and Performance Comparison

Physical and Electronic Properties

- Propargyl Group Effects : The terminal alkyne in this compound enhances rigidity and electronic interactions, critical for solid-state applications. In contrast, dimethyl hydrazine salts (e.g., sulfate vs. hydrochloride) exhibit lower symmetry and lack wax-like properties seen in HBF₄ salts, highlighting counterion-dependent material behavior .

- Antimicrobial Activity : Hydrazine derivatives with electron-withdrawing substituents (e.g., -Cl, -CONH₂) show superior antimicrobial performance compared to alkyl-substituted variants . The propargyl group’s influence remains underexplored but may offer steric or electronic advantages.

Q & A

Q. What are the optimal synthetic routes for (Prop-2-yn-1-yl)hydrazine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation between hydrazine derivatives and carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions. For example, refluxing hydrazine hydrochloride with propargyl aldehyde in ethanol for 6–8 hours under nitrogen atmosphere can yield the target compound. Purification involves cooling the reaction mixture, filtering the precipitate, and recrystallizing from ethanol . Adjusting solvent polarity (e.g., using methanol instead of ethanol) or extending reflux time may improve crystallinity and purity.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Spectroscopy : Use H/C NMR to identify protons and carbons in the propargyl and hydrazine moieties. IR spectroscopy confirms N–H (3100–3300 cm) and C≡C (2100–2260 cm) stretches.

- X-ray crystallography : Employ SHELXL for crystal structure refinement. Key parameters include R-factor (<5%) and goodness-of-fit (1.0–1.2) to validate bond lengths and angles .

- Mass spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H] at m/z corresponding to CHNCl.

Q. What safety protocols are critical when handling this compound in the lab?

- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture or oxidizing agents .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust or vapors .

- Spill management : Neutralize spills with 10% acetic acid, collect residue in sealed containers, and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental NMR shifts for validation.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate docking poses with free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in reported biological activity data for hydrazine derivatives?

- Dose-response standardization : Compare IC values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity).

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

- Structural analogs : Test this compound alongside phenylhydrazine hydrochloride controls to isolate substituent-specific effects .

Q. How can continuous flow synthesis improve the scalability of this compound production?

- Microreactor setup : Optimize residence time (e.g., 30–60 minutes) and temperature (60–80°C) to enhance mixing and reduce byproducts.

- In-line monitoring : Use FTIR or UV-vis to track reaction progress and automate pH adjustment for higher yields (>85%) .

Q. What regulatory considerations apply to shipping this compound for collaborative research?

- Classification : Under UN2811 (Toxic Solid, Organic), Packing Group III. Include GHS-compliant labels for acute toxicity (H301) and skin irritation (H315) .

- Documentation : Provide Safety Data Sheets (SDS) with LD data (e.g., rat oral: 128 mg/kg) and first-aid measures .

Methodological Challenges and Data Interpretation

Q. How do competing reaction pathways affect the purity of this compound during synthesis?

- Side reactions : Propargyl aldehyde may undergo aldol condensation under basic conditions. Mitigate by maintaining pH <3 using HCl .

- Byproduct identification : Use GC-MS or H NMR to detect unreacted hydrazine or dimerization products. Optimize stoichiometry (1:1 molar ratio) and inert atmosphere to suppress oxidation .

Q. What analytical techniques are best suited to assess the compound’s stability under varying storage conditions?

- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C indicates thermal stability) .

Biological and Mechanistic Research

Q. How can researchers investigate the potential mechanisms of action of this compound in proteomics?

- Activity-based protein profiling (ABPP) : Label the compound with a biotin tag to capture interacting proteins in cell lysates. Validate targets via streptavidin pull-down and western blot .

- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Compare inhibition patterns with known hydrazine-based inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.